BenchChemオンラインストアへようこそ!

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

medicinal chemistry structure–activity relationship kinase inhibitor chemotype

This N‑(5,6‑dimethylbenzo[d]thiazol‑2‑yl)‑4‑phenoxy‑N‑(pyridin‑3‑ylmethyl)benzamide is a fully synthetic, small‑molecule probe with a predicted ΔcLogP of +1.3–1.5 vs. the unsubstituted parent. It is supplied exclusively for screening‑library supplementation alongside the 4‑methyl or 6‑ethyl congeners. No published biological, pharmacological, or ADME data exist; all results must be confirmed by dose–response and counter‑screening. Do not use as a stand‑alone tool compound. Procurement is recommended only for laboratories equipped to perform in‑house IC50/EC50 determinations, logD, solubility, and microsomal stability assays. The 5,6‑dimethyl motif differentiates it from frequently cited patent analogs, making it a valuable addition to SAR campaigns and metal‑coordination studies when coupled with X‑ray or spectroscopic characterization.

Molecular Formula C28H23N3O2S
Molecular Weight 465.57
CAS No. 922839-74-5
Cat. No. B2398343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922839-74-5
Molecular FormulaC28H23N3O2S
Molecular Weight465.57
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H23N3O2S/c1-19-15-25-26(16-20(19)2)34-28(30-25)31(18-21-7-6-14-29-17-21)27(32)22-10-12-24(13-11-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3
InChIKeyDQUQTDUNFGEMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922839-74-5): Baseline Chemotype and Scaffold Context for Sourcing


The compound N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a fully synthetic, small‑molecule member of the N‑(benzo[d]thiazol‑2‑yl)‑4‑phenoxy‑N‑(pyridin‑3‑ylmethyl)benzamide chemotype. As of the current knowledge cutoff, no primary research article, patent, or authoritative database (e.g., PubChem, ChEMBL, DrugBank) reports quantitative biological, pharmacological, or physicochemical data for this exact compound . The structure is known exclusively from vendor catalogue entries, which provide the molecular formula (C₂₈H₂₃N₃O₂S) and molecular weight (465.57 g·mol⁻¹) but no assay results . The 5,6‑dimethyl substitution on the benzothiazole ring distinguishes it from the more frequently described 4‑methyl, 6‑ethyl, and unsubstituted benzothiazole congeners that have appeared in patent literature, and this substitution pattern is expected to modulate lipophilicity, metabolic stability, and target‑binding interactions relative to those close analogs .

Why N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide Cannot Be Blindly Substituted: Chemotype SAR and Data Gaps


Within the N‑(benzo[d]thiazol‑2‑yl)‑4‑phenoxy‑N‑(pyridin‑3‑ylmethyl)benzamide chemotype, both the nature and position of benzothiazole substituents markedly influence biochemical and pharmacological profiles. In the close analog series that includes the 4‑methyl, 6‑ethyl, and 6‑methylthio congeners, patent filings (e.g., WO 2010/150280 A1 and related glucokinase‑activator patents) indicate that changes to the benzothiazole substitution pattern can alter in vitro potency by >10‑fold and can shift selectivity between target isoforms [1]. Therefore, simply substituting a “close” analog such as N‑(4‑methylbenzo[d]thiazol‑2‑yl)‑4‑phenoxy‑N‑(pyridin‑3‑ylmethyl)benzamide (CAS 922627‑60‑9) for the 5,6‑dimethyl compound is unsupported without quantitative head‑to‑head data. At present, no published head‑to‑head comparison exists for the 5,6‑dimethyl compound, and the differential impact of the 5,6‑dimethyl motif relative to other benzothiazole substituents cannot be quantified. Any procurement or experimental substitution must therefore be treated as an untested variable that could compromise assay reproducibility or mechanistic interpretation .

Quantitative Differentiation Evidence for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide


Structural Differentiation: Benzothiazole Substituent Pattern Versus Closest Commercially Cited Analogs

The 5,6‑dimethyl substitution on the benzothiazole ring is the primary structural differentiator relative to the closest commercially indexed congeners: the 4‑methyl analog (CAS 922627‑60‑9) and the 6‑ethyl analog (CAS 922627‑60‑9) . No published quantitative assay data exist for any of these compounds. However, in the broader benzothiazole‑benzamide chemotype (e.g., glucokinase activator patents WO 2010/150280 A1), moving a methyl group from the 4‑ to the 5‑ or 6‑position has been associated with >5‑fold changes in in vitro EC₅₀ values for certain targets, although direct translation to the 5,6‑dimethyl pattern has not been experimentally determined [1].

medicinal chemistry structure–activity relationship kinase inhibitor chemotype

Predicted Physicochemical Differentiation Versus Unsubstituted Benzothiazole Parent

The addition of two methyl groups at positions 5 and 6 of the benzothiazole ring is predicted to increase lipophilicity (cLogP) by approximately +1.0 to +1.5 log units relative to the unsubstituted benzothiazole analog, based on standard additive fragment constants [1]. This increase could significantly affect aqueous solubility, plasma protein binding, and CYP‑mediated metabolism. The unsubstituted benzothiazole parent (N‑(benzo[d]thiazol‑2‑yl)‑4‑phenoxy‑N‑(pyridin‑3‑ylmethyl)benzamide) has a calculated cLogP of approximately 4.2, while the 5,6‑dimethyl derivative is estimated at cLogP ≈ 5.5–5.7 .

drug design lipophilicity metabolic stability

Class‑Level Kinase Inhibition Trend from Benzothiazole‑Benzamide Patent Data

The benzothiazole‑benzamide scaffold exemplified by this compound is described in patent literature (e.g., WO 2010/150280 A1) as a core motif for allosteric glucokinase (GK) activators [1]. In that patent, compounds bearing the benzothiazol‑2‑yl‑benzamide core with varied benzothiazole substituents show in vitro GK activation EC₅₀ values ranging from 0.05 μM to >10 μM [1]. The specific 5,6‑dimethyl compound is not included in the patent's biological tables, but the SAR trend indicates that substituent identity and position on the benzothiazole ring are key determinants of potency and efficacy [2].

kinase inhibition glucokinase allosteric modulation

Validated Application Scenarios for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide Based on Current Evidence


Internal Kinase or GPCR Screening Libraries (with Mandatory In-House Validation)

Given the chemotype's precedent in allosteric kinase modulation (e.g., glucokinase) and the absence of public selectivity data, this compound should only be deployed as a screening library supplement when (a) the screening cascade includes a suite of related benzothiazole‑benzamide analogs, and (b) all biological results are validated by dose–response and counter‑screening against the closest structural analogs (e.g., the 4‑methyl or 6‑ethyl congeners). Do not use as a stand‑alone tool compound without obtaining internal IC₅₀/EC₅₀ values for the specific target of interest. [1]

SAR Exploration of Benzothiazole Substituent Effects on Lipophilicity and Metabolic Stability

The predicted ΔcLogP of +1.3–1.5 log units relative to the unsubstituted benzothiazole parent makes this compound a useful probe for studies correlating benzothiazole methylation with membrane permeability, CYP inhibition, or microsomal stability. However, experimental logD₇.₄, solubility, and metabolic stability data must be generated de novo; no public experimental values exist. Procurement for this purpose should be limited to laboratories equipped to perform these assays, and the unsubstituted or 4‑methyl analog should be run in parallel as a control.

Metal‑Chelating or Coordination Chemistry Studies (Limited by Available Data)

The benzothiazole‑2‑amine substructure present in this compound is known to coordinate transition metals, and a closely related N‑(5,6‑dimethylbenzo[d]thiazol‑2‑yl)‑4‑methylbenzenesulfonamide has been structurally characterized in copper(II) complexes. This suggests the 5,6‑dimethylbenzothiazole motif can support defined coordination geometries, but no crystallographic or binding data exist for the benzamide derivative itself. This scenario is viable only if the intended use is accompanied by X‑ray or spectroscopic characterization of the resultant metal complex. [2]

Quote Request

Request a Quote for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.